(1R)-5-氟-2,3-二氢-1H-茚-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

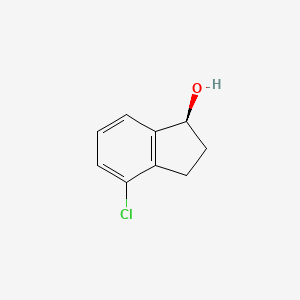

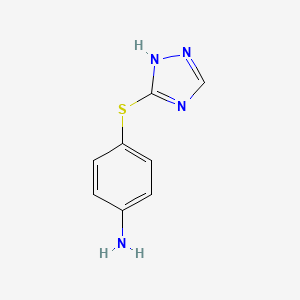

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, also known as FDIA, is a novel fluorinated inden-1-amine with a wide range of potential applications in scientific research. FDIA has been shown to be a useful tool for studying the effects of fluorinated compounds on biological systems, due to its unique properties and chemical structure.

科学研究应用

药理特性和多巴胺受体激动剂

一个应用领域是多巴胺受体激动剂的开发。一项研究描述了反式-2-氨基-5(6)-氟-6(5)-羟基-1-苯基-2,3-二氢-1H-茚的合成,作为潜在的D2样多巴胺受体激动剂。这些化合物,包括基础化学结构的衍生物,表现出潜在的多巴胺D2样激动剂特征,这可能对治疗与多巴胺受体功能障碍相关的疾病(例如帕金森氏病和精神分裂症)有意义 (Di Stefano 等人,2005)。

分析化学和手性拆分试剂

在分析化学中,"(1R)-5-氟-2,3-二氢-1H-茚-1-胺"的衍生物已被探索其在手性拆分中的用途。(S)-2-[(R)-氟(苯基)甲基]环氧乙烷为例,已被用作测定α-手性胺的对映体过量(ee)的通用试剂,证明了其在拆分和分析手性混合物的分析方法中的价值 (Rodríguez-Escrich 等人,2005)。

药物开发和抗肿瘤活性

另一个重要的应用是在药物开发中,尤其是在合成具有抗肿瘤活性的化合物中。例如,化合物3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉代-1H-吲唑-1-甲酰胺被合成出来,并显示出抑制某些癌细胞系增殖的潜力 (郝等人,2017)。

G蛋白偶联受体激动剂

对G蛋白偶联受体(GPR)激动剂的进一步研究也强调了衍生自"(1R)-5-氟-2,3-二氢-1H-茚-1-胺"的化合物作为有效的类药物候选物。一种特定的化合物被确定为一种有前途的GPR119激动剂,它可能对治疗糖尿病等代谢性疾病有意义 (Sakairi 等人,2012)。

作用机制

Target of Action

The primary target of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a G-protein coupled receptor that plays a crucial role in insulin secretion and is expressed in regions of the brain that regulate food intake .

Mode of Action

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, as a GLP-1R agonist, binds to the GLP-1R, activating it . This activation triggers several downstream pro-survival kinase cascades, enhancing insulin secretion and reducing blood glucose levels .

Biochemical Pathways

The activation of GLP-1R by (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine leads to an increase in intracellular cAMP concentration . This, in turn, activates Protein Kinase A (PKA) and Epac-2, triggering the closure of K ATP and K V channels, which depolarizes the cell membrane, opens voltage-dependent calcium channels (VDCC), and causes Ca 2+ influx . This series of events leads to insulin secretion, thereby lowering blood glucose levels.

Pharmacokinetics

The pharmacokinetics of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine are yet to be fully characterized. A related glp-1r agonist, tirzepatide, has been studied and found to have a half-life ranging from 528 to 908 hours . The pharmacokinetics of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine may be similar, but further studies are needed to confirm this.

Result of Action

The activation of GLP-1R by (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine results in enhanced insulin secretion and reduced blood glucose levels . This can lead to significant reductions in body weight and improved glycemic control .

属性

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651346 |

Source

|

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

864268-27-9 |

Source

|

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)